molecular formula C68H120N2O2S2Sn2 B14773317 DPP-C10C142-2Sn

DPP-C10C142-2Sn

Cat. No.: B14773317
M. Wt: 1299.2 g/mol
InChI Key: RPPPFCBCHOSFQG-UHFFFAOYSA-N
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Description

DPP-C10C142-2Sn (CAS No. 1701-57-1) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol. It is characterized by a fused bicyclic structure, contributing to its moderate lipophilicity and bioavailability. Key physicochemical properties include:

  • Log Po/w (partition coefficient): Ranges from 1.86 (WLOGP) to 2.75 (SILICOS-IT), indicating balanced solubility in both aqueous and lipid environments .
  • Solubility: 0.22 mg/mL (0.00149 mol/L), classified as "soluble" under standard conditions .

Its synthesis involves reacting precursors with N-ethyl-N,N-diisopropyleamine or triethylamine in dichloromethane at 20°C for 16 hours .

Properties

Molecular Formula

C68H120N2O2S2Sn2

Molecular Weight

1299.2 g/mol

IUPAC Name

2,5-bis(2-decyltetradecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione

InChI

InChI=1S/C62H102N2O2S2.6CH3.2Sn/c1-5-9-13-17-21-25-27-31-35-39-45-53(43-37-33-29-23-19-15-11-7-3)51-63-59(55-47-41-49-67-55)57-58(61(63)65)60(56-48-42-50-68-56)64(62(57)66)52-54(44-38-34-30-24-20-16-12-8-4)46-40-36-32-28-26-22-18-14-10-6-2;;;;;;;;/h41-42,47-48,53-54H,5-40,43-46,51-52H2,1-4H3;6*1H3;;

InChI Key

RPPPFCBCHOSFQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C3=CC=C(S3)[Sn](C)(C)C)C1=O)C4=CC=C(S4)[Sn](C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

DPP-C10C142-2Sn undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopyrrolopyrrole derivatives, while substitution reactions can introduce different functional groups to the DPP core .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DPP-C10C142-2Sn belongs to a family of fused bicyclic indole derivatives. Below is a detailed comparison with four analogues (Table 1) and a discussion of their structural and functional differences.

Table 1: Key Properties of this compound and Analogues

Compound (CAS No.) Molecular Formula Molecular Weight (g/mol) Log Po/w (Avg.) Solubility (mg/mL) CYP2D6 Inhibition Similarity Score
This compound (1701-57-1) C₁₀H₁₃N 147.22 2.33 0.22 Yes
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole (2047-89-4) C₁₃H₁₅N 185.27 3.12 0.05 No 0.93
1,2,3,4-Tetrahydrocyclopenta[b]indole (2047-91-8) C₁₁H₁₁N 157.22 2.89 0.12 No 0.90
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline (479-59-4) C₁₂H₁₄N₂ 186.25 2.45 0.18 Yes 0.86
9,9-Dimethyl-9,10-dihydroacridine (6267-02-3) C₁₅H₁₅N 209.29 3.55 0.03 No 0.84

Structural and Functional Analysis

Ring Size and Saturation :

  • This compound features a six-membered aromatic ring fused to a five-membered saturated ring , optimizing its balance between rigidity and flexibility. In contrast, analogues like 2047-89-4 (seven-membered saturated ring) and 2047-91-8 (five-membered saturated ring) exhibit increased steric hindrance, reducing solubility .
  • The dihydroacridine derivative (6267-02-3) incorporates a fully aromatic tricyclic system, enhancing lipophilicity (Log Po/w = 3.55) but lowering solubility (0.03 mg/mL) .

CYP2D6 Inhibition :

  • Only this compound and 479-59-4 inhibit CYP2D6, likely due to their nitrogen positioning, which facilitates enzyme active-site binding. This property is critical for drug candidates where CYP2D6-mediated metabolism must be modulated .

Synthesis Efficiency :

  • This compound is synthesized in 16 hours at 20°C using mild bases (e.g., triethylamine), whereas analogues like 2047-89-4 require harsher conditions (e.g., elevated temperatures) due to their larger ring systems .

Bioavailability and Permeability

  • This compound’s bioavailability score (0.55) surpasses most analogues, attributed to its optimal Log Po/w (2.33) and moderate molecular weight.
  • Its skin permeability (Log Kp = -5.32 cm/s) is comparable to 479-59-4 but superior to 6267-02-3 , which has higher lipophilicity but lower diffusion capacity .

Research Implications

This compound’s unique combination of CYP2D6 inhibition, solubility, and synthetic accessibility positions it as a versatile scaffold for drug development, particularly in CNS therapies where BBB penetration is crucial. Future studies should explore its enantiomeric purity and metabolic stability relative to analogues.

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